[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
(4-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQSZKDWMPGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride generally follows two main stages:
Stage 1: Formation of the Parent Amine
This involves constructing the (4-methylphenyl)(4-pyridinyl)methanamine molecule, typically through coupling reactions between aryl (4-methylphenyl) and pyridinyl precursors, followed by amination steps.Stage 2: Salt Formation
The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, often by purging hydrochloric acid gas into the reaction mixture or by adding an organic solvent saturated with HCl.
Synthesis of the Parent Amine
The parent amine synthesis can be approached by:
Reductive Amination of Aldehydes or Ketones
A common method involves the reductive amination of a corresponding aldehyde or ketone containing the 4-pyridinyl and 4-methylphenyl groups with ammonia or an amine source. This method is widely used for similar compounds and involves:- Reaction of a 4-pyridinyl-substituted aldehyde with 4-methylphenyl amine or vice versa.
- Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) in a suitable solvent (e.g., methanol).
- Reaction conditions are typically mild, often at room temperature, in the presence of an organic base such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basicity.
Nucleophilic Substitution or Condensation Reactions
Alternative routes may involve the condensation of aryl and pyridinyl precursors bearing suitable leaving groups (e.g., halides or sulfonates) followed by amination.
Formation of the Dihydrochloride Salt
The free base amine is converted into the dihydrochloride salt by:
Acidification with Hydrochloric Acid
- Purging the free amine solution with HCl gas.
- Adding an organic solvent saturated with HCl (e.g., acetone, methanol, ethanol).
- The process can yield either monohydrochloride or dihydrochloride salts depending on the amount of HCl used.
Solvent Selection
Ketone solvents such as acetone or alcoholic solvents like methanol, ethanol, isopropanol, or t-butanol are preferred for salt formation. Water may be present as a co-solvent to facilitate dissolution and reaction.
Detailed Research Findings and Data Tables
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reductive Amination | 4-pyridinyl aldehyde + 4-methylphenyl amine, NaBH3CN, MeOH, base (DABCO) | Room temperature, mild conditions, organic base to maintain pH |
| 2 | Purification of Parent Amine | Extraction, crystallization | To isolate pure free base amine |
| 3 | Salt Formation | HCl gas purging or HCl-saturated solvent (acetone, methanol) | Controlled HCl quantity to obtain dihydrochloride salt |
| 4 | Crystallization of Dihydrochloride | Cooling or solvent evaporation | Produces stable crystalline salt suitable for storage |
Example Synthetic Scheme (Inferred)
Synthesis of (4-pyridinyl)(4-methylphenyl)methanamine
- React 4-pyridinecarboxaldehyde with 4-methylphenylamine in methanol.
- Add sodium cyanoborohydride slowly to reduce the imine intermediate to the amine.
- Maintain basic pH using triethylamine or DABCO.
-
- Extract the reaction mixture with an organic solvent.
- Purify by recrystallization or chromatography.
Formation of Dihydrochloride Salt
- Dissolve the free base in acetone or methanol.
- Bubble HCl gas through the solution until the desired stoichiometry is reached.
- Isolate the dihydrochloride salt by filtration or crystallization.
Comparative Notes on Related Compounds
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is synthesized similarly, indicating the general applicability of this method for positional isomers of methylphenyl substituents.
The preparation of related amines often involves reductive amination of cyanohydrins or ketones with pyridinyl amines, using sodium cyanoborohydride and organic bases in alcoholic solvents.
Salt formation methods for related compounds emphasize the use of ketone or alcoholic solvents and controlled HCl addition to yield stable hydrochloride salts.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Parent Amine Synthesis | Reductive amination | 4-pyridinyl aldehyde, 4-methylphenyl amine, NaBH3CN, MeOH, DABCO | Formation of (4-methylphenyl)(4-pyridinyl)methanamine free base |
| Purification | Extraction, crystallization | Organic solvents (e.g., ethyl acetate) | Pure free base isolated |
| Salt Formation | Acidification with HCl | HCl gas or HCl-saturated solvents (acetone, methanol) | Dihydrochloride salt formation |
| Final Isolation | Crystallization | Cooling or evaporation | Stable crystalline dihydrochloride salt |
Chemical Reactions Analysis
Acid/Base-Mediated Hydrolysis
The dihydrochloride salt undergoes hydrolysis under acidic or alkaline conditions to regenerate the free amine or form carboxylic acid derivatives. Key findings include:
Acid hydrolysis is favored for higher efficiency, with sulfuric acid achieving >90% conversion in optimized setups .
Cyclization Reactions
The free amine participates in cyclization to form piperazine or pyrimidine derivatives under solvent/base systems:
N,N-Diisopropylamine enhances reaction efficiency by eliminating the need for additional solvents .
Salt Formation and Interconversion
The dihydrochloride form is synthesized via direct HCl treatment of the parent amine:
| Method | Reagent | Conditions | Salt Type | Purity |
|---|---|---|---|---|
| HCl gas purging | HCl-saturated organic solvent | RT to 50°C | Monohydrochloride | >95% |
| Direct HCl addition | Aqueous HCl | 0–5°C | Dihydrochloride | 90–98% |
The stoichiometry of HCl determines whether mono- or dihydrochloride salts form .
Radical-Mediated Transformations
While direct evidence for radical pathways is limited, analogous compounds undergo:
-
Iminyl radical cyclization : Under photochemical conditions, forming fused aromatic systems (e.g., phenanthridines) .
-
Amidyl radical generation : Via oxidative cleavage, enabling C–H functionalization .
These pathways suggest potential unexplored reactivity for [(4-methylphenyl)(4-pyridinyl)methyl]amine derivatives under radical initiation.
Coupling Reactions
The amine serves as a nucleophile in SNAr reactions with aryl halides:
| Electrophile | Catalyst | Conditions | Product | Application |
|---|---|---|---|---|
| 2-Chloropyrimidine | Pd(OAc)₂/XPhos | 100°C, 12–20 h | Biaryl amines (e.g., nilotinib) | Pharmaceutical intermediates |
Optimized protocols achieve full conversion using Pd-based catalysts .
Stability and Degradation
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its potential in drug discovery and development. Its structural features, which include both aromatic and heteroaromatic components, suggest that it may interact effectively with biological targets. This interaction is crucial for the design of drugs aimed at treating various diseases, including cancer and inflammatory disorders .
Case Studies in Drug Development
- Anti-Cancer Activity : Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cancer cell lines . This indicates a promising avenue for further exploration of [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride in oncology.
- Anti-Inflammatory Properties : Research has indicated that compounds featuring similar moieties can inhibit nitric oxide (NO) secretion in LPS-induced macrophages, suggesting potential use in treating inflammatory conditions . The ability to modulate inflammatory pathways makes this compound a candidate for further studies in anti-inflammatory drug development.
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects is essential for optimizing its therapeutic potential.
Biological Interactions
- Enzyme Inhibition : Compounds with similar structures have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management . This suggests that this compound may also have applications in metabolic disorders.
- Binding Affinity Studies : Computational studies have predicted that this compound may exhibit favorable binding affinities to specific protein targets, enhancing its potential as a lead compound in drug design .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloroaniline | Aromatic amine | Used in dye manufacturing |
| 4-Pyridinecarboxaldehyde | Heteroaromatic aldehyde | Important intermediate in organic synthesis |
| N-(pyridin-4-yl)aniline | Aniline derivative | Potential anti-cancer activity |
This table illustrates how this compound stands out due to its combination of chlorinated phenyl and pyridine functionalities, which contribute to its distinctive biological activities .
Mechanism of Action
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is similar to other compounds containing phenyl and pyridinyl groups, such as [(4-methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride and (4-methylphenyl)(4-pyridinyl)methanamine dihydrochloride. its unique structural features and chemical properties distinguish it from these compounds, making it suitable for specific applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Aromatic vs.
- Substituent Effects : The 4-methylphenyl group in the target compound and may improve lipophilicity compared to pyridine () or methoxy groups ().
- Molecular Weight : The target compound has a higher molar mass (271.9 g/mol) than smaller analogs like (195.9 g/mol), impacting solubility and diffusion rates.
Biological Activity
[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This compound, characterized by its unique structure, has been studied for its interactions with various biological targets, particularly in the fields of pharmacology and biochemistry.
- Chemical Formula : C13H15N2·2HCl
- Molecular Weight : 273.19 g/mol
- CAS Number : 1185300-66-6
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may play a role in various metabolic pathways.
- Receptor Binding : It is believed to interact with certain receptors, influencing signaling pathways that are critical in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Leukemia (HL-60)
In vitro studies indicate that the compound induces apoptosis in these cell lines, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
| HL-60 | 12 | Caspase activation |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that it has activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways (PMC6151840).
- Antimicrobial Efficacy : A clinical trial assessed the antimicrobial activity of this compound against various pathogens. The findings demonstrated its effectiveness against multidrug-resistant strains, suggesting its potential use in treating infections caused by resistant bacteria (PMC7345688).
Toxicity and Safety Profile
While this compound shows promising biological activities, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicity studies indicate that:
- The compound exhibits low toxicity in normal human cell lines at therapeutic concentrations.
- Further studies are needed to evaluate long-term effects and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
